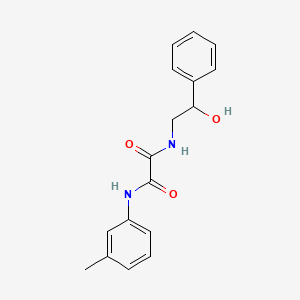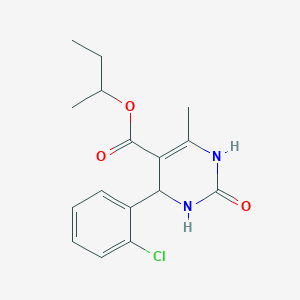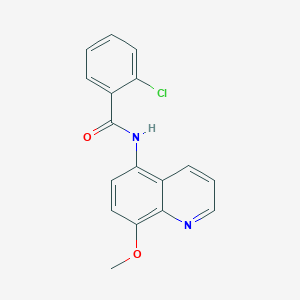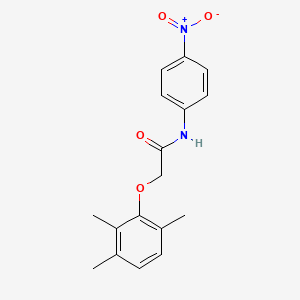
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide, also known as HPE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular formula of C18H22N2O2. HPE has shown promising results in various research studies due to its unique properties and mechanisms of action.
作用機序
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide exerts its effects through various mechanisms of action. It has been shown to act as an antioxidant, which helps protect cells from oxidative damage. It also has anti-inflammatory properties, which can help reduce inflammation in the body. N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to modulate the activity of various enzymes and receptors in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. Additionally, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to have anti-apoptotic effects, which can help prevent cell death.
実験室実験の利点と制限
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research studies. N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to have low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the use of N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide in cancer therapy. More research is needed to determine the mechanisms by which N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide exerts its anti-tumor effects and to identify potential targets for cancer treatment. Finally, there is a need for more studies on the safety and toxicity of N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide, particularly in humans.
合成法
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-2-phenylethylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide.
科学的研究の応用
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been extensively studied in various scientific fields, including pharmacology, neurology, and oncology. In pharmacology, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's, Parkinson's, and Huntington's disease. In neurology, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to have neuroprotective properties and can help prevent neuronal damage caused by oxidative stress. In oncology, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-9-14(10-12)19-17(22)16(21)18-11-15(20)13-7-3-2-4-8-13/h2-10,15,20H,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKOMHXHBTNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6230997 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)
![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)

![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)


![N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)
![methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5147213.png)

![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)